molecular formula C28H35NO3 B1389584 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040680-33-8

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1389584
CAS No.: 1040680-33-8
M. Wt: 433.6 g/mol
InChI Key: OOZPCTJFCHVOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a heptyloxy group attached to the benzene ring and a phenoxyethoxy group attached to the benzylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline typically involves multiple steps, including the protection and deprotection of amine groups, as well as the formation of ether and amine bonds. Common reagents used in these reactions include Boc2O, CBzCl, and FMOC-Cl for amine protection, and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Phenoxyethoxy)aniline: Similar structure but lacks the heptyloxy group.

    N-Benzyl-2-(2-phenoxyethoxy)aniline: Similar structure but lacks the heptyloxy group and has a different substitution pattern.

Uniqueness

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is unique due to the presence of both the heptyloxy and phenoxyethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-heptoxy-N-[[2-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-2-3-4-5-11-19-30-27-17-12-14-25(22-27)29-23-24-13-9-10-18-28(24)32-21-20-31-26-15-7-6-8-16-26/h6-10,12-18,22,29H,2-5,11,19-21,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZPCTJFCHVOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 2
Reactant of Route 2
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 3
Reactant of Route 3
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 4
Reactant of Route 4
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 5
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 6
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.